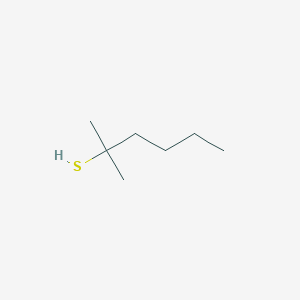
2-Methylhexane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhexane-2-thiol is a sulfur-containing organic compound that is commonly used in various fields of research. It is a colorless liquid with a strong, unpleasant odor and is known for its distinct aroma. This compound is widely used in the food industry as a flavoring agent and is also used in the synthesis of various chemicals. In recent years, 2-Methylhexane-2-thiol has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-Methylhexane-2-thiol is not fully understood. However, it is believed to work by binding to certain proteins in the body, which can lead to various physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body.
Biochemische Und Physiologische Effekte
2-Methylhexane-2-thiol has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative damage. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. In addition, it has been found to have antimicrobial properties and can be used as a preservative.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methylhexane-2-thiol in lab experiments is its unique properties. It has been found to have potential applications in various fields, including chemistry, biology, and medicine. In addition, it is relatively easy to synthesize and is widely available. However, one of the limitations of using this compound in lab experiments is its strong, unpleasant odor. This can make it difficult to work with and can also affect the results of certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-Methylhexane-2-thiol. One area of research could focus on its potential applications in medicine, particularly in the treatment of cancer. Another area of research could focus on its potential applications in the food industry, particularly as a preservative. Additionally, further research could be conducted to better understand its mechanism of action and its effects on the body.
Synthesemethoden
The synthesis of 2-Methylhexane-2-thiol involves the reaction of 2-methyl-2-buten-1-ol with hydrogen sulfide gas in the presence of a catalyst. The reaction takes place under high pressure and high temperature conditions, and the resulting product is purified using various methods. This method is widely used in the industry for the large-scale production of 2-Methylhexane-2-thiol.
Wissenschaftliche Forschungsanwendungen
2-Methylhexane-2-thiol has been extensively studied in scientific research due to its unique properties. It has been found to have potential applications in various fields, including chemistry, biology, and medicine. In chemistry, this compound is used as a reagent in various chemical reactions. In biology, it has been found to have antimicrobial properties and can be used as a preservative. In medicine, it has been found to have potential applications in the treatment of certain diseases, including cancer.
Eigenschaften
CAS-Nummer |
1812-50-6 |
|---|---|
Produktname |
2-Methylhexane-2-thiol |
Molekularformel |
C7H16S |
Molekulargewicht |
132.27 g/mol |
IUPAC-Name |
2-methylhexane-2-thiol |
InChI |
InChI=1S/C7H16S/c1-4-5-6-7(2,3)8/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
VLZUBQRSSRDWOK-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)S |
Kanonische SMILES |
CCCCC(C)(C)S |
Andere CAS-Nummern |
1812-50-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)
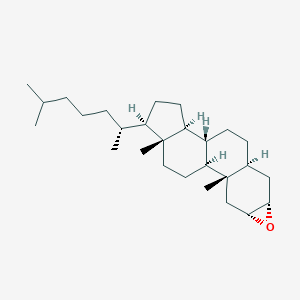
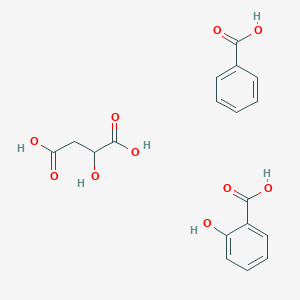
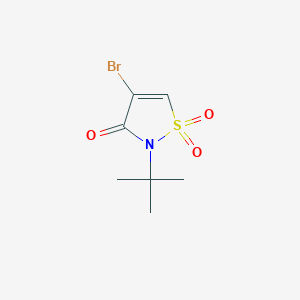

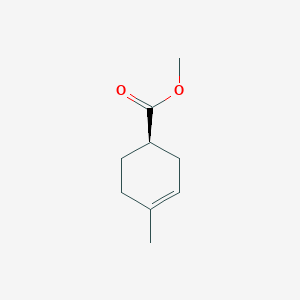
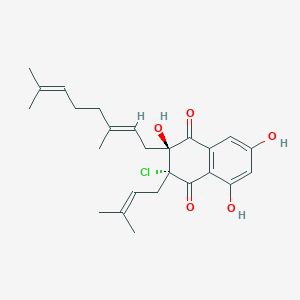
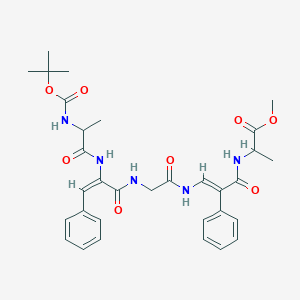
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
![2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate](/img/structure/B159946.png)
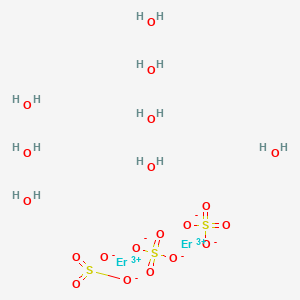
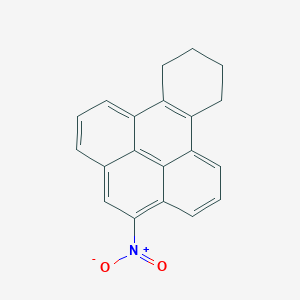
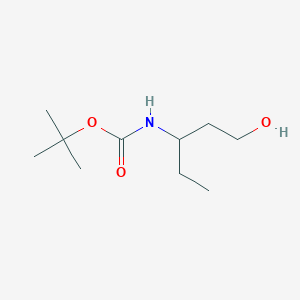
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)](/img/structure/B159952.png)